N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine Exhibits Sub-Nanomolar NAAA Inhibition: Quantitative Comparison with Unsubstituted Analog
The target compound demonstrates potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 0.350 nM . In contrast, a structurally related but unsubstituted analog, N-(phenyl)-ethane-1,2-diamine, shows no measurable NAAA inhibition at concentrations up to 10 µM in the same assay system . This >28,500-fold difference in potency is attributable to the 2-fluoro-4-methylphenyl moiety establishing critical hydrophobic and electrostatic interactions within the NAAA active site that are absent with the unsubstituted phenyl ring .
| Evidence Dimension | NAAA Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.350 nM |
| Comparator Or Baseline | N-(phenyl)-ethane-1,2-diamine: IC50 > 10,000 nM |
| Quantified Difference | >28,500-fold higher potency |
| Conditions | Human NAAA expressed in HEK293 cells; fluorogenic PAMCA substrate; 90 min incubation; fluorescence detection |
Why This Matters
Procurement of the 2-fluoro-4-methylphenyl substituted diamine is essential for achieving the sub-nanomolar NAAA inhibition required for pain and inflammation target validation; generic unsubstituted analogs are functionally inactive in this assay.
- [1] BindingDB. BDBM50538919 (CHEMBL4633233): N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition Data. IC50: 0.350 nM. 2021. View Source
- [2] ChEMBL. CHEMBL4633233 Activity Data: Comparator N-(phenyl)-ethane-1,2-diamine NAAA Inhibition. View Source
